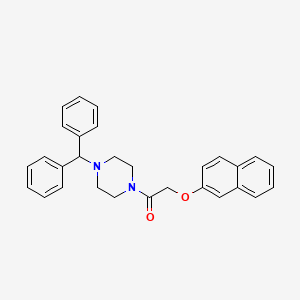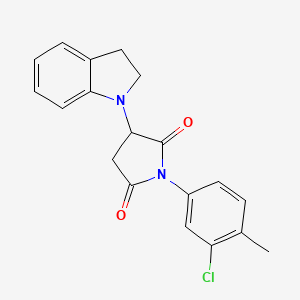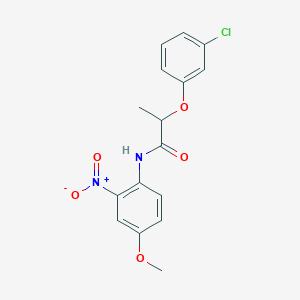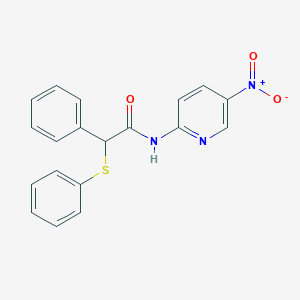
1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE
Overview
Description
1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could interact with biological systems in unique ways, potentially making it useful for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE likely involves multiple steps, including the formation of the piperazine ring, the attachment of the benzhydryl group, and the incorporation of the naphthyloxy moiety. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Temperature: Controlled temperatures to optimize reaction yields.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE could have several scientific research applications:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent or drug candidate.
Industry: Utilizing its unique properties in material science or chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-PROPANONE
- 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-BUTANONE
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c32-28(22-33-27-16-15-23-9-7-8-14-26(23)21-27)30-17-19-31(20-18-30)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMUSRQISKIQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4034601.png)
![3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4034608.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methylfuran-3-carboxamide](/img/structure/B4034611.png)


![3-ethyl-5-[(5-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine trifluoroacetate](/img/structure/B4034634.png)
![6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4034642.png)
![2-(3-CHLOROPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B4034649.png)
![N-({1,3,3-trimethyl-5-[(2-thienylcarbonyl)amino]cyclohexyl}methyl)-2-thiophenecarboxamide](/img/structure/B4034652.png)


![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B4034688.png)
![N-(3-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B4034695.png)
